(4-Oxo-2,3,4,5-tetrahydro-1,5-benzothiazepin-3-yl)acetic acid
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Overview
Description
“(4-Oxo-2,3,4,5-tetrahydro-1,5-benzothiazepin-3-yl)acetic acid” is a chemical compound . It is available for purchase from various chemical suppliers .
Molecular Structure Analysis
The molecular structure of “(4-Oxo-2,3,4,5-tetrahydro-1,5-benzothiazepin-3-yl)acetic acid” is represented by the SMILES string OC(=O)CC1CSc2ccccc2NC1=O
. The molecular formula is C11H11NO3S
and the molecular weight is 237.27
.
Chemical Reactions Analysis
The specific chemical reactions involving “(4-Oxo-2,3,4,5-tetrahydro-1,5-benzothiazepin-3-yl)acetic acid” are not provided in the search results .
Physical And Chemical Properties Analysis
The physical and chemical properties of “(4-Oxo-2,3,4,5-tetrahydro-1,5-benzothiazepin-3-yl)acetic acid” are not fully detailed in the search results .
Scientific Research Applications
Pharmacological Profile of Benzothiazepines
The 1,5-benzothiazepines are prominent for their versatile bioactivities in drug research. They have been identified to exhibit a wide array of biological activities, such as coronary vasodilatory, tranquilizer, antidepressant, antihypertensive, and calcium channel blocker properties. These derivatives are particularly interesting for lead discovery due to their activity against different families of targets. The exploration of 1,5-benzothiazepine derivatives is driven by the need for efficacious and safe therapeutic agents, with research focusing on the synthesis and chemical transformations of these compounds to develop newer compounds possessing the 1,5-benzothiazepines moiety (Dighe et al., 2015).
Synthetic Approaches and Biological Activities
In addition to their pharmacological attributes, 1,5-benzothiazepines are subject to extensive synthetic exploration to identify novel compounds with enhanced biological activities. These activities encompass a range from antimicrobial, anticancer, antifungal, anthelmintic, anti-diabetic, to amyloid imaging agents and anticancer agents. The synthesis and pharmacological evaluation of these derivatives are crucial for developing new therapeutic agents with potential efficacy and safety profiles better than existing treatments. The structure-activity relationship of the most potent compounds is discussed extensively to guide medicinal chemists in developing new compounds (Khasimbi et al., 2021).
Safety And Hazards
Future Directions
properties
IUPAC Name |
2-(4-oxo-3,5-dihydro-2H-1,5-benzothiazepin-3-yl)acetic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO3S/c13-10(14)5-7-6-16-9-4-2-1-3-8(9)12-11(7)15/h1-4,7H,5-6H2,(H,12,15)(H,13,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VCSCQLDBPVHQPW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(=O)NC2=CC=CC=C2S1)CC(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30342288 |
Source
|
Record name | (4-Oxo-2,3,4,5-tetrahydro-1,5-benzothiazepin-3-yl)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30342288 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.28 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Oxo-2,3,4,5-tetrahydro-1,5-benzothiazepin-3-yl)acetic acid | |
CAS RN |
17547-79-4 |
Source
|
Record name | (4-Oxo-2,3,4,5-tetrahydro-1,5-benzothiazepin-3-yl)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30342288 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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